molecular formula C13H15NO7 B14332834 Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate CAS No. 111705-24-9

Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Cat. No.: B14332834
CAS No.: 111705-24-9
M. Wt: 297.26 g/mol
InChI Key: AXPDKTSOSRCSLX-UHFFFAOYSA-N
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Description

Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is an organic compound characterized by its nitro group and trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitromethane in the presence of a base, followed by esterification. The reaction conditions often include:

  • Condensation Reaction

      Reagents: 3,4,5-trimethoxybenzaldehyde, nitromethane

      Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)

      Solvent: Ethanol or methanol

      Temperature: Room temperature to reflux conditions

  • Esterification

      Reagents: Intermediate nitro compound, methanol

      Catalyst: Acidic catalyst (e.g., sulfuric acid or hydrochloric acid)

      Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
  • Reduction

    • The compound can undergo reduction reactions to form various derivatives, such as amines or hydroxylamines.
  • Substitution

    • The methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, iron, hydrochloric acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Reduction: Amino derivatives

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate serves as a precursor for various complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology

The compound’s derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. These studies often focus on the structure-activity relationship to optimize the biological efficacy of the compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry

In the materials science industry, the compound is used in the development of novel materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate and its derivatives often involves interaction with biological macromolecules, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trimethoxyphenyl moiety can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-nitro-3,4,5-trimethoxybenzoate
  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxybenzaldehyde

Uniqueness

Methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is unique due to its combination of a nitro group and a trimethoxyphenyl moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new molecules with diverse applications in chemistry, biology, and medicine.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

CAS No.

111705-24-9

Molecular Formula

C13H15NO7

Molecular Weight

297.26 g/mol

IUPAC Name

methyl 2-nitro-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H15NO7/c1-18-10-6-8(7-11(19-2)12(10)20-3)5-9(14(16)17)13(15)21-4/h5-7H,1-4H3

InChI Key

AXPDKTSOSRCSLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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